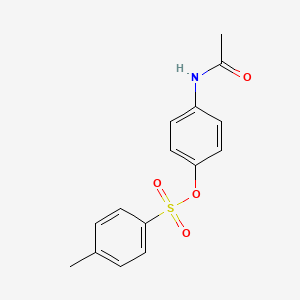

4-(Acetylamino)phenyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13255172

Molecular Formula: C15H15NO4S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO4S |

|---|---|

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | (4-acetamidophenyl) 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C15H15NO4S/c1-11-3-9-15(10-4-11)21(18,19)20-14-7-5-13(6-8-14)16-12(2)17/h3-10H,1-2H3,(H,16,17) |

| Standard InChI Key | QFEMKTUNQQGBNQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |

Introduction

Chemical Structure and Synthesis

Structural Features

The compound consists of two aromatic rings:

-

4-Methylbenzenesulfonate group: A toluene sulfonate moiety with a methyl substituent at the para position.

-

4-Acetylamino phenyl group: A benzene ring bearing an acetylamino (-NHCOCH) group at the para position.

The sulfonate ester linkage bridges these groups, creating a planar structure conducive to intermolecular interactions .

Synthesis Methods

4-(Acetylamino)phenyl 4-methylbenzenesulfonate is synthesized via a two-step process:

-

Acetylation of 4-Aminophenol:

. -

Sulfonation Reaction:

.

The reaction typically occurs in dichloromethane or chloroform under basic conditions (e.g., pyridine) to neutralize HCl byproducts. Purification involves recrystallization from ethyl acetate/petroleum ether mixtures.

Table 1: Key Synthetic Parameters

| Parameter | Detail | Source |

|---|---|---|

| Starting Materials | 4-Aminophenol, 4-Methylbenzenesulfonyl Chloride | |

| Solvent | Dichloromethane | |

| Catalyst | Pyridine (Base) | |

| Yield | ~70–85% (reported for analogs) |

Physicochemical Properties

Molecular Characteristics

-

Molecular Formula: .

-

Molecular Weight: 305.4 g/mol.

-

Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1,650 cm (amide C=O), 1,170 cm (sulfonate S=O) .

-

NMR:

-

: δ 2.3 (s, 3H, CH), δ 2.4 (s, 3H, SO-Ar-CH), δ 7.2–7.8 (m, aromatic H).

-

: δ 21.5 (CH), 169.2 (amide C=O).

-

Biological Activity and Mechanisms

Enzyme Inhibition

The acetylamino group facilitates hydrogen bonding with enzyme active sites, while the sulfonate moiety engages in electrostatic interactions. Studies on analogous sulfonates demonstrate:

Table 2: Biological Activity of Sulfonate Analogs

| Compound | Target | Activity | Source |

|---|---|---|---|

| Benzenesulfonamide derivatives | α-Glucosidase | IC = 36.74 μM | |

| N-(Thiazol-2-yl) sulfonamides | S. aureus | MIC = 3.9 μg/mL |

Applications in Research

Pharmaceutical Development

-

Drug Intermediates: Used in synthesizing non-peptide NK3 receptor antagonists .

-

Enzyme Inhibitors: Explored for anticancer and antidiabetic drug candidates .

Material Science

-

Polymer Additives: Sulfonate groups enhance ionic conductivity in membranes .

-

Coating Agents: Improves thermal stability in epoxy resins.

Recent Advances and Future Directions

Hybrid Antimicrobials

Combining sulfonates with cell-penetrating peptides (e.g., octaarginine) enhances antibacterial efficacy, reducing MIC values by 50% .

Catalytic Applications

-

Suzuki-Miyaura Cross-Coupling: Acts as a diazo transfer agent in palladium-catalyzed reactions .

-

Rhodium-Catalyzed Cyclization: Facilitates vinyl sulfonate carbene tandem reactions .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume